

Methods for Studying the Cellular Uptake of Tenofovir Alafenamide (GS-7340)

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Compound of Interest

Compound Name: GS-704277

Cat. No.: B2533007

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for studying the cellular uptake of the nucleotide analogue prodrug, Tenofovir Alafenamide (TAF), also known as GS-7340. TAF is a prodrug of the antiretroviral agent Tenofovir, designed to deliver the active diphosphate metabolite (Tenofovir diphosphate, TFV-DP) more efficiently to target cells, such as peripheral blood mononuclear cells (PBMCs) and hepatocytes, while reducing systemic exposure to the parent drug.

Note on GS-704277: The initial query referenced **GS-704277**. It is important to clarify that **GS-704277** is an intermediate metabolite in the activation of the antiviral drug Remdesivir[1][2]. The following protocols are focused on Tenofovir Alafenamide (TAF, GS-7340), a compound with extensive research on its cellular uptake and intracellular metabolism.

These protocols are intended for researchers, scientists, and drug development professionals investigating the cellular pharmacology of nucleotide analogues.

Data Presentation

The following tables summarize key quantitative data related to the cellular uptake and activity of Tenofovir Alafenamide.

Table 1: In Vitro Antiviral Activity and Intracellular Concentrations of Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF)

Compound	Cell Type	EC50 (nM)	Intracellular TFV-DP (fmol/10 ⁶ cells)	Reference
TAF	MT-4 (HIV-1 infected)	-	-	[3]
TDF	MT-4 (HIV-1 infected)	-	-	[4]
TAF	PBMCs	-	834.70 (2.49)	[5]
TDF	PBMCs	-	346.85 (3.75)	

EC50 values are highly dependent on the specific assay conditions and cell type used.

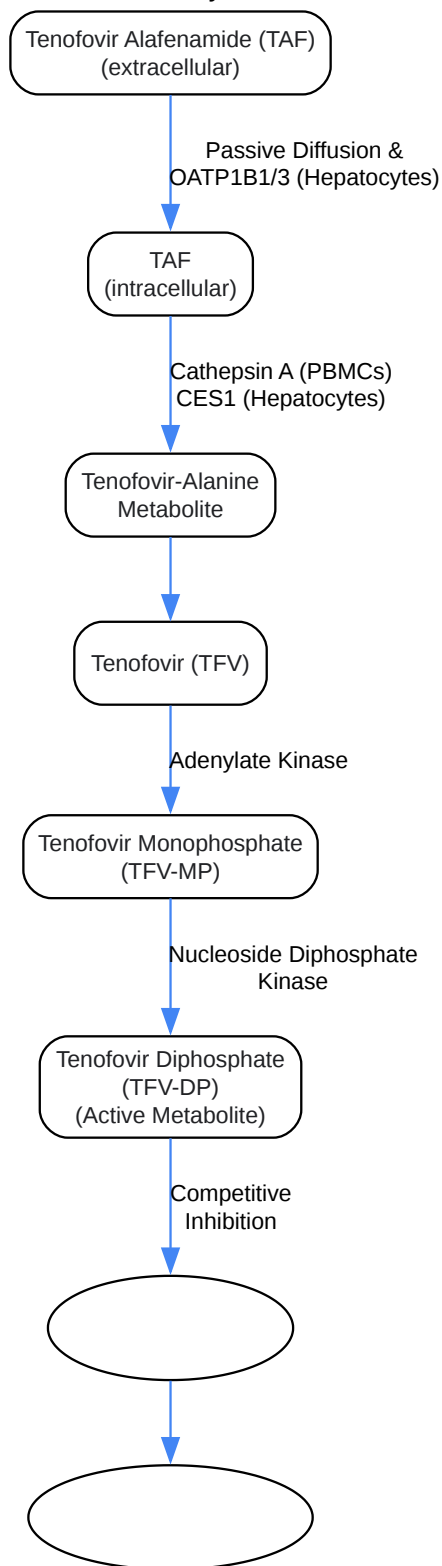
Table 2: Role of Transporters in Tenofovir Alafenamide (TAF) Hepatic Uptake

Transporter	Cell Line	Substrate	Uptake Rate (pmol/min/10 ⁶ cells)	Inhibition	Reference
OATP1B1	CHO-OATP1B1	TAF	Increased vs. CHO-WT	Rifampin	
OATP1B3	CHO-OATP1B3	TAF	Increased vs. CHO-WT	Rifampin	

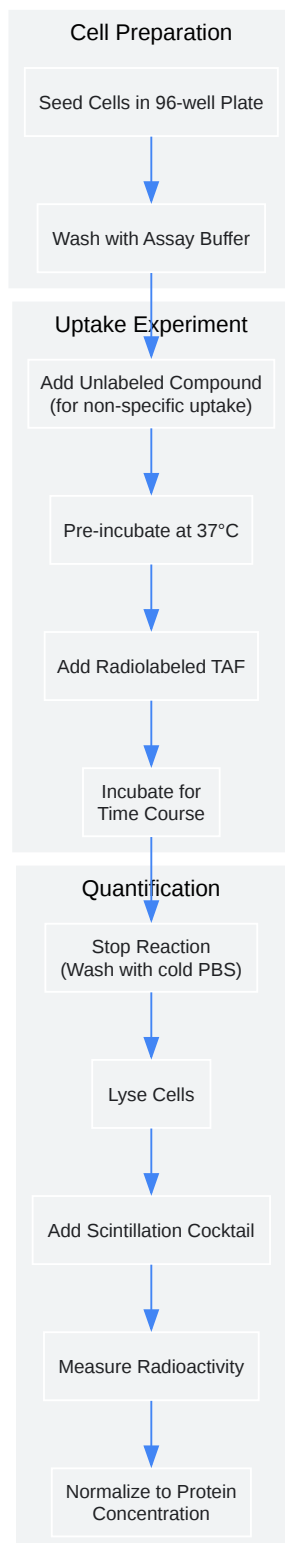
Signaling and Metabolic Pathways

The intracellular activation of Tenofovir Alafenamide is a multi-step process involving specific enzymes.

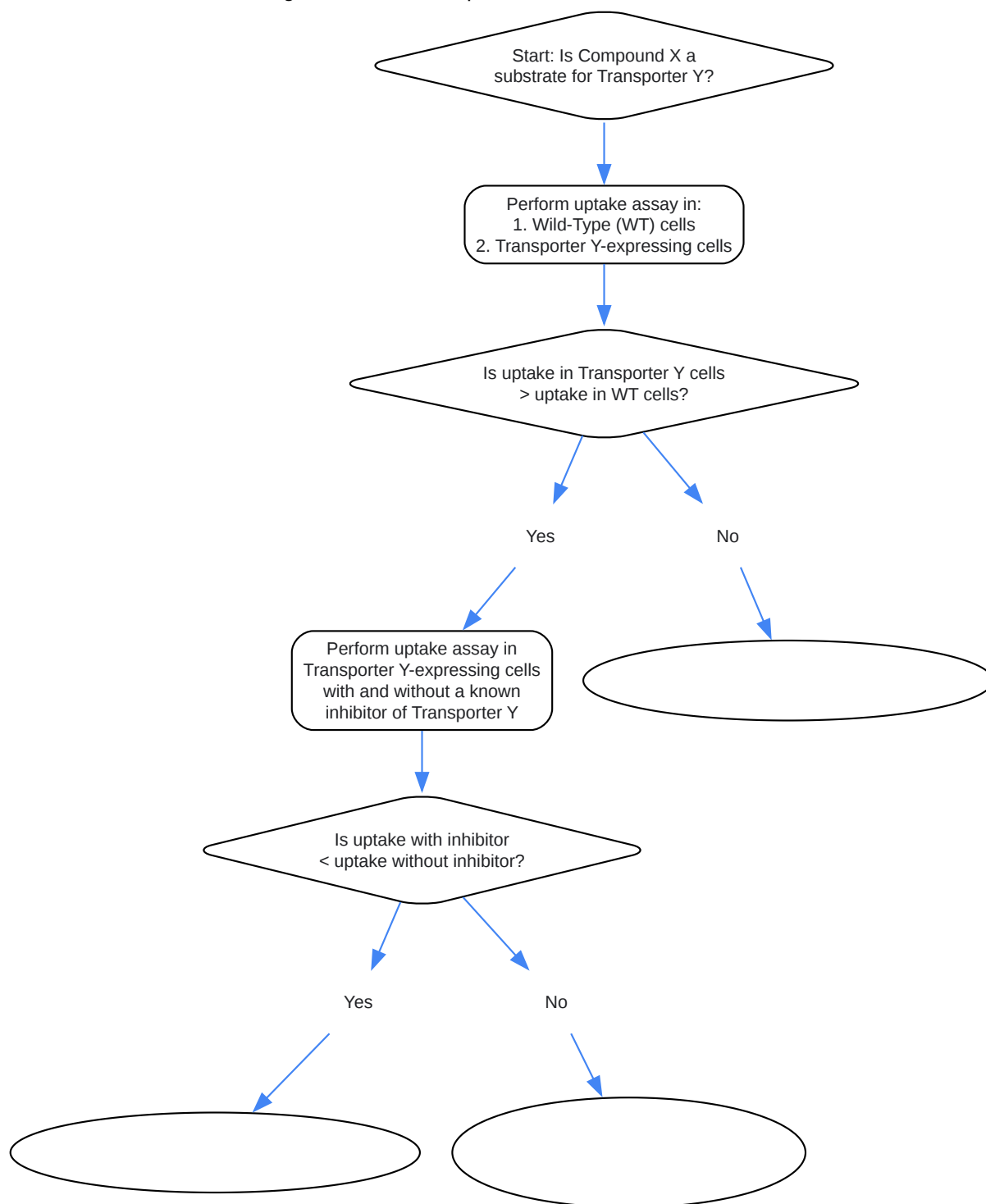
Intracellular Activation Pathway of Tenofovir Alafenamide (TAF)



Workflow for Radiolabeled Cellular Uptake Assay



Logical Flow for Transporter Substrate Identification

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